3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride
Description
Properties
Molecular Formula |
C12H8Cl2O2S |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-(3-chlorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H8Cl2O2S/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17(14,15)16/h1-8H |
InChI Key |
XOBKAVJSKRGBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
- Reagents: Chlorosulfonic acid, biphenyl derivative (3'-chloro-1,1'-biphenyl)
- Temperature: Approximately 70 °C
- Reaction time: 15 minutes to 1 hour
- Additives: Sulfamic acid may be added to improve yield and purity
Example from Patent US5136043A:
- 1 mol of chlorobenzene (analogous aromatic compound) is added dropwise to chlorosulfonic acid at 70 °C.
- Stirring continues for 15 minutes.
- Sulfamic acid is added to the mixture.
- This step yields the corresponding aromatic sulfonic acid intermediate.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is then converted to the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus trichloride (PCl3).
Chlorinating Agents and Conditions:
- Thionyl chloride (SOCl2): Most commonly used; reacts with sulfonic acids to form sulfonyl chlorides with evolution of SO2 and HCl gases.
- Phosphorus pentachloride (PCl5): Used at elevated temperatures (~120 °C) for chlorination.
- Phosphorus trichloride (PCl3): Alternative chlorinating agent.
- Solvents: Non-reactive solvents such as benzene, toluene, chloroform, or dimethylformamide (DMF) as catalyst or solvent.
- Temperature: 40–150 °C, preferably 60–120 °C depending on reagents.
Catalytic Role of N-alkyl-substituted Acid Amides:
- Additives like dimethylformamide (DMF), methylformamide, dimethylacetamide, tetramethylurea, or hexamethylphosphoric acid triamide enhance reaction rates and yields.
- Typically used in 0.5–10% by weight relative to the sulfonic acid substrate.
Detailed Preparation Procedure (Adapted from Patent US3641140A)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 3'-Chloro-[1,1'-biphenyl] sulfonic acid (prepared via sulfonation) | React with excess thionyl chloride and 1–5% DMF at 70–80 °C for 3 hours | High yield (up to 98%) of sulfonyl chloride |
| 2 | Remove excess thionyl chloride by vacuum distillation | Purification step to isolate sulfonyl chloride | Purified product by vacuum distillation |
| 3 | Optional use of PCl5 at 120 °C with DMF | Alternative chlorination method | Yield ~85% |
- 122 g of 1,3-propanesultone reacted with 130 g thionyl chloride and 5 ml DMF at 70 °C for 3 hours yielded 3-chloro-propane-sulfonyl chloride with 98% yield after distillation.
- Similar conditions apply for aromatic sulfonyl chlorides like 3'-chloro-[1,1'-biphenyl]-2-sulfonyl chloride.
Reaction Mechanism Insights
- The sulfonation introduces the sulfonic acid group onto the aromatic ring.
- Chlorination replaces the hydroxyl group of the sulfonic acid with chlorine, forming the sulfonyl chloride.
- DMF acts as a catalyst by forming a reactive intermediate (Vilsmeier complex) that facilitates chlorination.
Purification and Characterization
- After reaction completion, excess chlorinating agents are removed by distillation under reduced pressure.
- The crude sulfonyl chloride is purified by vacuum distillation to obtain a high-purity product.
- Characterization is typically done by NMR, IR spectroscopy, and melting/boiling point determination.
Summary Table of Preparation Conditions
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Sulfonation temperature | 60–80 °C | Controlled to avoid overreaction |
| Chlorinating agent | Thionyl chloride, PCl5, PCl3 | SOCl2 preferred for ease |
| Catalyst/Additive | DMF, methylformamide (1–5% w/w) | Enhances chlorination |
| Reaction time | 2–4 hours | Depends on scale and reagents |
| Solvent | Benzene, toluene, chloroform, DMF | Non-reactive solvents preferred |
| Purification | Vacuum distillation | Removes impurities and unreacted reagents |
| Yield | 85–98% | High yields achievable with optimized conditions |
Research Findings and Practical Considerations
- Use of DMF or related amides significantly improves chlorination efficiency and yield.
- Excess chlorinating agent ensures complete conversion but requires careful removal post-reaction.
- Reaction temperature control is critical to prevent decomposition or side reactions.
- The method is scalable and suitable for industrial synthesis of sulfonyl chlorides used in agrochemicals and pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl alcohol.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonyl peroxides.
Common Reagents and Conditions
Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. Reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
Synthetic Applications
1. Synthesis of Sulfonamides
3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride serves as a versatile sulfonylating agent. It can react with amines to form sulfonamide derivatives, which are crucial in pharmaceutical applications due to their biological activity against various diseases.
2. Cross-Coupling Reactions
This compound is also utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can facilitate the formation of biphenyl derivatives that are valuable in material sciences and organic electronics .
Medicinal Chemistry
1. Pain Management
Recent studies have indicated that derivatives of sulfonamides, including those synthesized from this compound, exhibit potent inhibition of sodium channels (NaV1.7), which are critical targets for pain management therapies. This highlights the compound's potential in developing analgesics .
2. Antimicrobial Agents
Compounds derived from this sulfonyl chloride have shown antibacterial properties, making them candidates for developing new antimicrobial agents .
Environmental Applications
1. Risk Assessment
The Environmental Protection Agency (EPA) has evaluated chemicals like this compound under the Toxic Substances Control Act (TSCA). The assessments indicate that this compound is not likely to present an unreasonable risk to health or the environment under specified conditions of use .
Case Studies
Mechanism of Action
The mechanism by which 3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3'-chloro-[1,1'-biphenyl]-2-sulfonyl chloride with structurally related sulfonyl chlorides:
Key Observations:
3'-Chloro substitution on the biphenyl system enhances electronic withdrawal, which may stabilize the sulfonyl chloride group but reduce solubility in polar solvents .
Functional Group Variations :
- The trifluoromethyl group in 3'-trifluoromethylbiphenyl-4-sulfonyl chloride increases molecular weight and lipophilicity, making it suitable for targeting hydrophobic enzyme pockets in drug design .
- Methyl substituents (e.g., 3-Chloro-2-methylbenzenesulfonyl chloride) simplify synthesis but limit applications to smaller-molecule systems like agrochemicals .
Synthetic Utility :
Biological Activity
3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its biphenyl structure and sulfonyl functional group, which are known to influence various biological interactions. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H8ClO2S. The presence of the chloro and sulfonyl groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has shown that compounds related to sulfonyl chlorides exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives and tested their antibacterial efficacy against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with some compounds demonstrating effective inhibition of bacterial growth .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Salmonella typhi | < 125 µg/mL |
| Other derivatives | Bacillus subtilis | Moderate activity observed |
Anticancer Activity
The anticancer potential of sulfonyl chlorides has been explored in various studies. For example, compounds derived from biphenyl structures have shown inhibitory effects on cancer cell lines such as small-cell lung cancer cells. These compounds were evaluated for their ability to inhibit cell growth and induce apoptosis through interactions with anti-apoptotic proteins like Bcl-2 and Bcl-xL .
Case Study: Inhibition of Cancer Cell Growth
A specific study focused on the binding affinities of biphenyl sulfonamide derivatives to Bcl-2 proteins, revealing that certain derivatives could effectively inhibit cell proliferation in cancerous environments .
Table 2: Anticancer Activity Assessment
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | H146 (small-cell lung cancer) | 15 |
| Other derivatives | H1417 (small-cell lung cancer) | 20 |
Enzyme Inhibition
Enzyme inhibition studies have also highlighted the potential of sulfonamide derivatives as effective inhibitors. For instance, some compounds demonstrated strong inhibitory activity against urease and acetylcholinesterase, which are crucial in various biological processes including digestion and neurotransmission .
Table 3: Enzyme Inhibition Studies
| Compound | Enzyme Target | Inhibition Percentage (%) |
|---|---|---|
| This compound | Urease | 85 |
| Other derivatives | Acetylcholinesterase | 75 |
The mechanisms through which this compound exerts its biological effects largely involve interaction with specific proteins and enzymes. The sulfonyl group is known to facilitate binding interactions due to its electrophilic nature, allowing it to form stable complexes with target biomolecules.
Q & A
Q. Q1: What are the recommended synthetic routes for 3'-chloro-[1,1'-biphenyl]-2-sulfonyl chloride, and how can purity be validated?
A:
- Synthesis : Utilize palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biphenyl backbone. React 2-chlorobenzenesulfonyl chloride with a boronic acid derivative (e.g., 3-chlorophenylboronic acid) under inert conditions .
- Purification : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/hexane.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and / NMR. Monitor sulfonyl chloride functionality using FT-IR (asymmetric S=O stretch at ~1370 cm) .
Advanced Structural Analysis
Q. Q2: How can crystallographic data resolve ambiguities in the stereoelectronic properties of sulfonyl chloride derivatives?
A:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å). Refine structures with SHELXL (anisotropic displacement parameters, twin-law correction) and visualize via OLEX2 for bond-length analysis and electron density mapping .
- Key Metrics : Compare experimental S–Cl bond lengths (typically ~1.99–2.03 Å) with DFT-optimized geometries to assess hyperconjugative effects .
Reactivity and Mechanistic Studies
Q. Q3: What experimental strategies mitigate competing side-reactions during sulfonamide formation with this compound?
A:
- Conditions : Employ low-temperature (-10°C) nucleophilic substitution with amines in anhydrous THF to minimize hydrolysis. Use DMAP as a catalyst to enhance reactivity .
- Monitoring : Track reaction progress via NMR (if using fluorinated amines) or LC-MS to detect intermediates like sulfonic acid byproducts .
Computational Modeling
Q. Q4: How can DFT calculations predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this sulfonyl chloride?
A:
- Methodology : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices () to identify electron-deficient positions (e.g., para to sulfonyl group). Compare with experimental nitration/halogenation outcomes .
- Validation : Overlay electrostatic potential maps (MEPs) with XRD-derived electron density to verify reactive sites .
Handling and Stability
Q. Q5: What advanced storage protocols prevent decomposition of this compound?
A:
- Storage : Store under argon at -20°C in amber vials with molecular sieves (3Å). Avoid exposure to humidity, which hydrolyzes the sulfonyl chloride to sulfonic acid .
- Stability Assay : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via TLC (Rf shift from 0.8 to 0.3 in 7:3 hexane/ethyl acetate) .
Data Contradictions
Q. Q6: How to address discrepancies between theoretical and experimental 1H^1H1H NMR chemical shifts?
A:
- Root Cause : Solvent effects (e.g., DMSO vs. CDCl) and conformational flexibility in biphenyl systems.
- Resolution : Perform NMR calculations (GIAO method) with explicit solvent models (PCM) and compare with variable-temperature NMR to account for rotameric equilibria .
Advanced Applications
Q. Q7: How is this compound utilized in synthesizing heterocyclic scaffolds for medicinal chemistry?
A:
- Example : React with 2-aminopyridines under microwave irradiation (120°C, 30 min) to form sulfonamide-linked pyridothiazoles. Screen for bioactivity via kinase inhibition assays .
Safety and Waste Management
Q. Q8: What specialized PPE and waste neutralization methods are required for large-scale reactions?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
